molecular formula C10H12F3N B13623727 2-ethyl-N-(2,2,2-trifluoroethyl)aniline

2-ethyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13623727
M. Wt: 203.20 g/mol
InChI Key: RMYZJMBPMSIAFK-UHFFFAOYSA-N
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Description

2-ethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an ethyl group and a trifluoroethyl group attached to the nitrogen atom of the aniline ring. The incorporation of fluorine atoms often imparts unique properties to organic molecules, making them valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in an aqueous solution. The process involves a one-pot N–H insertion reaction via cascade diazotization/N-trifluoroethylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and catalysts on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Nucleophilic Addition: The nitrogen atom can act as a nucleophile in addition reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

2-ethyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable intermediate in the synthesis of pharmaceuticals.

    Materials Science: It can be used in the development of advanced materials with unique properties.

    Agrochemistry: The compound may serve as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The nitrogen atom can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,2,2-trifluoroethyl)acetamide: Another fluorinated aniline derivative with similar properties.

    N-(2,2,2-trifluoroethyl)aniline: Lacks the ethyl group but shares the trifluoroethyl functionality.

Uniqueness

2-ethyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both an ethyl group and a trifluoroethyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-ethyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-2-8-5-3-4-6-9(8)14-7-10(11,12)13/h3-6,14H,2,7H2,1H3

InChI Key

RMYZJMBPMSIAFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCC(F)(F)F

Origin of Product

United States

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